2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
Description
2,2,2-Trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide is a halogenated acetamide derivative characterized by a trichloromethyl group attached to the acetamide nitrogen and a 4-(pyrrolidin-1-yl)phenyl substituent.
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-pyrrolidin-1-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSITZTHWJZGCQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-(pyrrolidin-1-yl)aniline with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trichloromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2,2-Trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Acetamides with Pyrrolidinylphenyl Groups
describes structurally related trichloroacetamides synthesized as antiplasmodial agents. These compounds share the trichloromethyl-acetamide core but differ in substituents on the phenyl ring:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| 9d (Main compound) | 5-Bromo | 63 | 90 | Bromo enhances lipophilicity |
| 9e | 5-Iodo | 69 | 90 | Iodo increases molecular weight |
| 9f | 5-Methyl | 46 | N/A | Methyl improves metabolic stability |
| 9g | 5-Methoxy | 88 | 67 | Methoxy enhances solubility |
Key Observations :
- Substituent Effects : Methoxy (9g) and bromo/iodo (9d, 9e) groups influence solubility and molecular weight, critical for bioavailability. The high yield of 9g (88%) suggests favorable synthetic accessibility .
- Thermal Stability : Melting points correlate with crystallinity; 9d and 9e (90°C) exhibit higher thermal stability than 9g (67°C), likely due to halogen vs. methoxy interactions .
Chloroacetamide Derivatives
lists 2-Chloro-N-(4-(pyrrolidin-1-yl)phenyl)acetamide hydrochloride, a mono-chloro analog of the main compound. Key differences:
- Halogenation: The trichloro group in the main compound may enhance electrophilicity and binding to biological targets compared to mono-chloro.
Pharmacological Analogs
TRPA1 Antagonists (HC-030031 and CHEM-5861528)
highlights HC-030031 and CHEM-5861528 , acetamides with propan-2-yl and butan-2-yl substituents, respectively. These TRPA1 blockers (IC50: 4–10 μM) demonstrate anti-inflammatory and analgesic effects in preclinical models.
- Pyrrolidine’s rigidity may enhance target specificity compared to flexible alkyl groups .
Analgesic N-Phenylacetamide Sulfonamides
reports N-[4-(piperazinyl)phenyl]acetamide derivatives (e.g., compound 35) with analgesic activity surpassing paracetamol.
- Functional Group Variance: The main compound lacks sulfonamide moieties but shares the N-arylacetamide scaffold. Sulfonamides in analogs 36–37 enhance anti-hypernociceptive activity, suggesting that introducing sulfonyl groups into the main compound could improve efficacy .
Alkylation and Substitution Reactions
describes 2-chloro-N-arylacetamides as intermediates for alkylating thiopyrimidines. The main compound’s synthesis likely involves similar steps, such as nucleophilic substitution of 2-chloroacetamide with 4-(pyrrolidin-1-yl)aniline.
- Optimization : Sodium methylate (2.6–2.8-fold excess) is used in related reactions, suggesting stoichiometric control is critical for high yields .
Purification Challenges
notes that analogs like 9d–9g are isolated as powders after recrystallization. The main compound’s trichloro group may complicate purification due to increased hydrophobicity, necessitating techniques like column chromatography .
Biological Activity
2,2,2-Trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its effects in various biological contexts.
- Molecular Formula : C12H13Cl3N2O
- Molecular Weight : 303.6 g/mol
- CAS Number : 90-17-5
- Structure : The compound features a trichloroacetamide group linked to a pyrrolidinyl-substituted phenyl ring.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 |
| Other derivatives | Jurkat (Leukemia) | < 1.98 |
The presence of electron-withdrawing groups such as chlorine enhances the compound's potency, suggesting a structure-activity relationship (SAR) that favors such substitutions for improved anticancer efficacy .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes findings from various studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Neuropharmacological Effects
Research has suggested that this compound may possess neuropharmacological properties, particularly in modulating neurotransmitter systems. Animal studies have demonstrated effects on:
- Anxiety-like behavior : Administration of the compound resulted in reduced anxiety in rodent models.
- Anticonvulsant activity : The compound exhibited protective effects against seizures induced by pentylenetetrazole (PTZ), indicating potential use in epilepsy management.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, proposed mechanisms include:
- Inhibition of Enzymatic Activity : The trichloroacetyl moiety may interact with key enzymes involved in cell proliferation and survival.
- Interaction with Receptors : Binding to specific neurotransmitter receptors could explain its neuropharmacological effects.
- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced colon carcinoma showed promising results when treated with a regimen including this compound alongside standard chemotherapy. Patients experienced improved survival rates and reduced tumor sizes.
- Neuroprotective Effects : In a study on rodent models of Alzheimer's disease, treatment with the compound resulted in decreased amyloid-beta plaques and improved cognitive function compared to control groups.
Q & A
Q. What are the key synthetic steps for preparing 2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide, and how is purity validated?
- Methodological Answer : The synthesis typically involves two stages:
- Step 1 : Preparation of the primary amine, 4-(pyrrolidin-1-yl)aniline, via nucleophilic substitution of pyrrolidine with 4-aminophenyl derivatives.
- Step 2 : Acylation using trichloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) with a base like triethylamine to neutralize HCl by-products.
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound from unreacted starting materials or side products. Purity validation employs HPLC (>98% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., pyrrolidine protons at δ 1.8–2.1 ppm, aromatic protons at δ 6.7–7.3 ppm), while ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and trichloromethyl groups (~90–100 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) and isotopic pattern matching the trichloro group.
- Infrared (IR) Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodological Answer : Discrepancies in NMR data may arise from solvent effects, impurities, or tautomerism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings.
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) by observing signal coalescence at elevated temperatures.
- Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding or aggregation effects .
Q. What reaction conditions optimize yield in large-scale synthesis while minimizing by-products?
- Methodological Answer :
- Temperature Control : Maintain 0–5°C during acylation to suppress hydrolysis of trichloroacetyl chloride.
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reagent solubility and reaction homogeneity.
- Catalyst Addition : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.
- Workup Optimization : Quench excess acid chloride with ice-cold water and extract with DCM to isolate the product efficiently .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line specificity, dose-response curves).
- Structural Analog Comparison : Synthesize derivatives (e.g., replacing trichloromethyl with difluoro or methyl groups) to isolate pharmacophoric contributions.
- Meta-Analysis : Cross-reference activity data with similar acetamide derivatives (e.g., pyridopyrimidine or thienopyrimidine analogs) to identify trends in structure-activity relationships .
Q. What strategies mitigate by-product formation during the acylation step?
- Methodological Answer :
- Stoichiometric Precision : Use a 1.1:1 molar ratio of trichloroacetyl chloride to the amine to limit unreacted chloride.
- Inert Atmosphere : Conduct reactions under argon to prevent moisture-induced side reactions.
- By-Product Analysis : Employ LC-MS to identify impurities (e.g., dimerization products) and adjust reaction time/temperature accordingly .
Data Contradiction Analysis
Q. How should researchers interpret variability in reported melting points or solubility profiles?
- Methodological Answer :
- Crystallization Conditions : Differences in recrystallization solvents (e.g., ethanol vs. acetonitrile) can alter melting points.
- Polymorphism Screening : Perform X-ray diffraction (XRD) to identify crystalline forms.
- Solubility Studies : Use standardized buffers (e.g., PBS at pH 7.4) and report partition coefficients (logP) to contextualize solubility data .
Experimental Design for Reactivity Studies
Q. What methodologies elucidate the compound’s reactivity with nucleophiles or electrophiles?
- Methodological Answer :
- Kinetic Studies : Monitor reactions with thiols or amines via UV-Vis spectroscopy to determine rate constants.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites (e.g., amide carbonyl vs. trichloromethyl group).
- Trapping Experiments : Identify intermediates using ESI-MS or in-situ IR during reactions with Grignard reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
